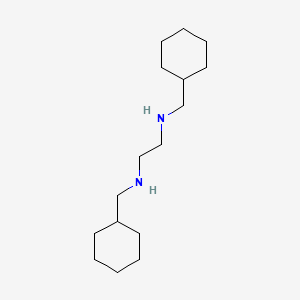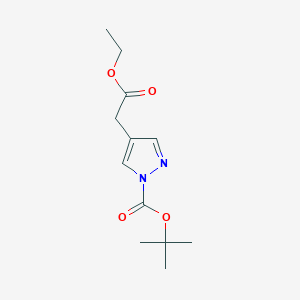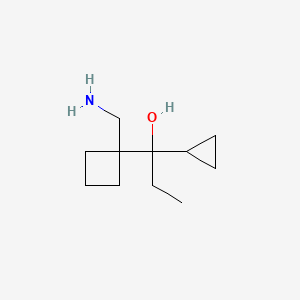
1-(1-(Aminomethyl)cyclobutyl)-1-cyclopropylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Aminomethyl)cyclobutyl)-1-cyclopropylpropan-1-ol is a complex organic compound characterized by its unique structure, which includes both cyclobutyl and cyclopropyl groups
Métodos De Preparación
The synthesis of 1-(1-(Aminomethyl)cyclobutyl)-1-cyclopropylpropan-1-ol typically involves multiple steps, starting with the preparation of the cyclobutyl and cyclopropyl intermediates. One common method involves the alkylation of cyclobutylmethanol with cyclopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield .
Análisis De Reacciones Químicas
1-(1-(Aminomethyl)cyclobutyl)-1-cyclopropylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides or sulfonates.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Aplicaciones Científicas De Investigación
1-(1-(Aminomethyl)cyclobutyl)-1-cyclopropylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antimicrobial agent.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials for electronics
Mecanismo De Acción
The mechanism of action of 1-(1-(Aminomethyl)cyclobutyl)-1-cyclopropylpropan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
1-(1-(Aminomethyl)cyclobutyl)-1-cyclopropylpropan-1-ol can be compared with other similar compounds, such as:
Cyclobutylmethanol: Lacks the cyclopropyl group and has different reactivity and applications.
Cyclopropylmethanol: Lacks the cyclobutyl group and exhibits different chemical properties.
1-(Aminomethyl)cyclobutylmethanol: Similar structure but without the cyclopropyl group, leading to different biological and chemical behavior .
Propiedades
Fórmula molecular |
C11H21NO |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
1-[1-(aminomethyl)cyclobutyl]-1-cyclopropylpropan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-2-11(13,9-4-5-9)10(8-12)6-3-7-10/h9,13H,2-8,12H2,1H3 |
Clave InChI |
OIHPBEJBJSWHNF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1CC1)(C2(CCC2)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



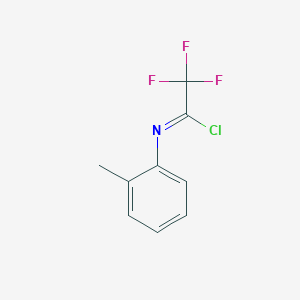


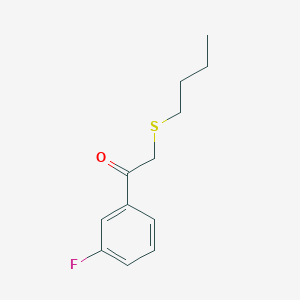

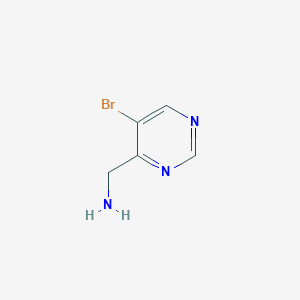
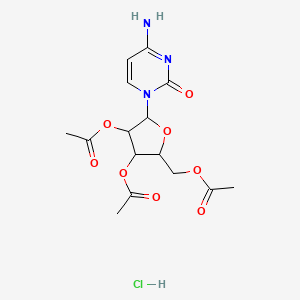
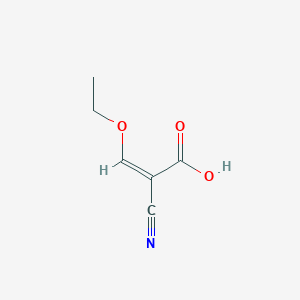
![2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B13649842.png)
